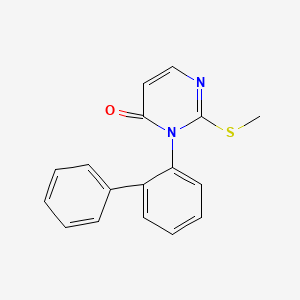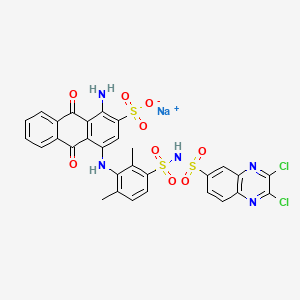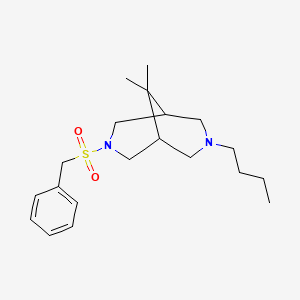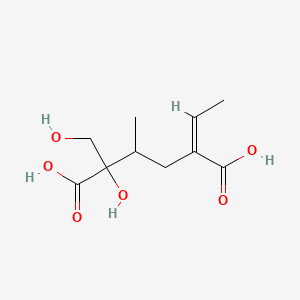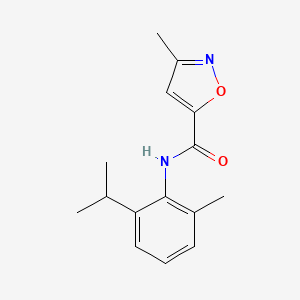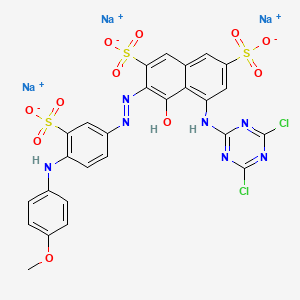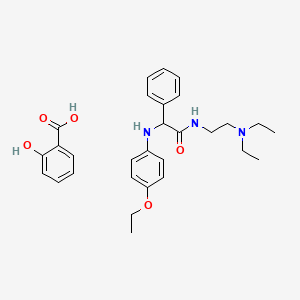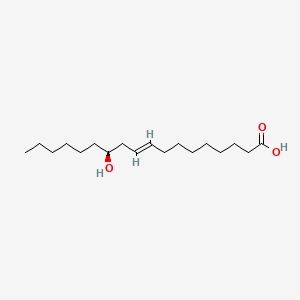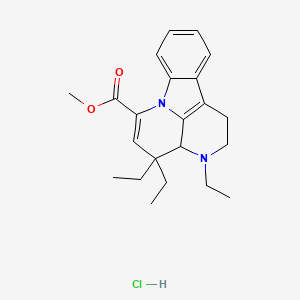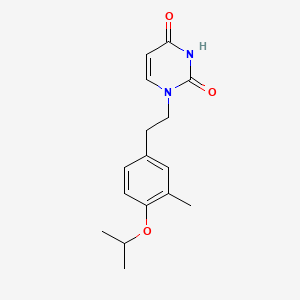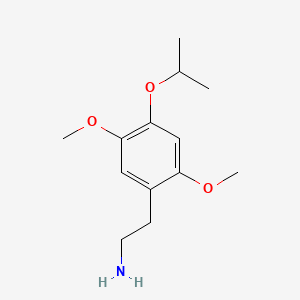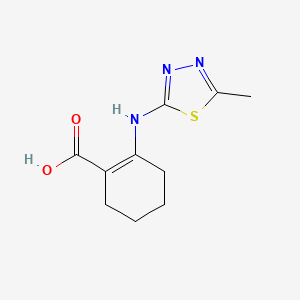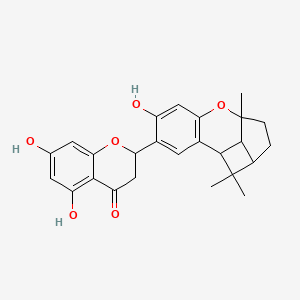
Kuwanon D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kuwanon D is a naturally occurring flavonoid compound found in the roots of the mulberry tree (Morus alba). . This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kuwanon D can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques . This method ensures the isolation of high-purity this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Kuwanon D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds.
Aplicaciones Científicas De Investigación
Kuwanon D has been extensively studied for its scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Kuwanon D involves its interaction with specific molecular targets and pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, this compound can modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, to exert its anti-inflammatory effects .
Comparación Con Compuestos Similares
Kuwanon D is part of a group of structurally related compounds known as mulberry Diels-Alder-type adducts (MDAAs). Similar compounds include:
Kuwanon A: Exhibits selective COX-2 inhibitory activity.
Kuwanon C: Known for its antitumor effects and ability to induce apoptosis in cancer cells.
Kuwanon G and H: Display significant biological activities, including anti-inflammatory and antimicrobial properties.
This compound stands out due to its unique structural features and diverse biological activities, making it a valuable compound for scientific research and therapeutic applications.
Propiedades
Número CAS |
67172-84-3 |
|---|---|
Fórmula molecular |
C25H26O6 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3 |
Clave InChI |
IJVOVAHXZFALHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C |
melting_point |
230 - 232 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



